molecular formula C11H12ClFO3 B1428429 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid CAS No. 1323966-45-5

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid

Cat. No.: B1428429
CAS No.: 1323966-45-5
M. Wt: 246.66 g/mol
InChI Key: RGAWAGUVLATDIZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid is an organic compound with the molecular formula C11H12ClFO3. This compound is characterized by the presence of a chloro, ethoxy, and fluoro substituent on a phenyl ring, which is attached to a propionic acid moiety. It is a solid at ambient temperature and is used in various chemical and industrial applications .

Scientific Research Applications

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The reaction conditions are optimized to ensure consistent quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-ethoxyphenyl)propionic acid
  • 3-(4-Chloro-2-fluorophenyl)propionic acid
  • 3-(4-Ethoxy-2-fluorophenyl)propionic acid

Uniqueness

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(4-chloro-3-ethoxy-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3,5H,2,4,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAWAGUVLATDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227538
Record name Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-45-5
Record name Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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